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molecular formula C7H6O3 B013553 3,4-Dihydroxybenzaldehyde CAS No. 139-85-5

3,4-Dihydroxybenzaldehyde

Cat. No. B013553
M. Wt: 138.12 g/mol
InChI Key: IBGBGRVKPALMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372461B1

Procedure details

Aryl-aldehyde dehydrogenase (Gross, G. G. et al., Biochem. Biophy. Res. Commun. 32:173 (1968); Gross, G. G. et al., Eur. J. Biochem. 8:413 (1969); Gross, G. G., Eur. J. Biochem. 31:585 (1972); Zenk, M. H. et al., Recent Adv. Phytochem. 4:87 (1972)) in Neurospora crassa mycelial extract was purified away from an unwanted dehydrogenase which reduced vanillin to vanillyl alcohol. Vanillic, protocatechuic, and isovanillic acids were extracted into EtOAc after acidification of fermentor broth. A subsequent reprecipitation step increased the vanillic acid/protocatechuic acid ratio from 1:2 to 2.5:1 (mol/mol). The resulting aromatic mixture was incubated with glucose 6-phosphate dehydrogenase (to recycle NADP+) 25 and aryl-aldehyde dehydrogenase at 30° C. and pH 8.0 using 0.07 equiv of NADP+ and 2 equiv of ATP relative to vanillic acid. Reduction of vanillic acid to vanillin (FIG. 2) proceeded in 92% yield in 7 h. Reduction of protocatechuic acid was slower with a 33% yield of protocatechualdehyde obtained after 7 h. Vanillin was extracted from the enzymatic reduction with CH2Cl2 leaving protocatechualdehyde and protocatechuic acid in the aqueous phase. Isovanillin at 10 mol % remained as the only contaminant. Extraction of the fermentor broth, selective precipitation to remove excess protocatechuic acid, aryl-aldehyde dehydrogenase reduction, and the final CH2Cl2 extraction led to a 66% overall yield (mol/mol) for conversion of vanillic acid into vanillin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
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Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C=[N+]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](OP(O)(O)=O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.P(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)O.[C:80](O)(=[O:90])[C:81]1[CH:89]=[CH:88][C:86]([OH:87])=[C:83]([O:84]C)[CH:82]=1.O=CC1C=CC(O)=C(OC)C=1.C(O)(=O)C1C=CC(O)=C(O)C=1>>[CH:80](=[O:90])[C:81]1[CH:89]=[CH:88][C:86]([OH:87])=[C:83]([OH:84])[CH:82]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)OP(=O)(O)O)O)O)O)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(O)=C(O)C=C1)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Aryl-aldehyde dehydrogenase (Gross, G. G. et al., Biochem. Biophy. Res. Commun. 32:173 (1968); Gross, G. G. et al., Eur. J. Biochem. 8:413 (1969); Gross, G. G., Eur. J. Biochem. 31:585 (1972); Zenk, M. H. et al., Recent Adv. Phytochem. 4:87 (1972)) in Neurospora crassa mycelial extract
CUSTOM
Type
CUSTOM
Details
was purified away from an unwanted dehydrogenase which reduced vanillin to vanillyl alcohol
EXTRACTION
Type
EXTRACTION
Details
Vanillic, protocatechuic, and isovanillic acids were extracted into EtOAc after acidification of fermentor broth
CUSTOM
Type
CUSTOM
Details
A subsequent reprecipitation step
TEMPERATURE
Type
TEMPERATURE
Details
increased the vanillic acid/protocatechuic acid ratio from 1:2 to 2.5:1 (mol/mol)
CUSTOM
Type
CUSTOM
Details
was incubated with glucose 6-phosphate dehydrogenase (to recycle NADP+) 25 and aryl-aldehyde dehydrogenase at 30° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(O)=C(O)C=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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